molecular formula C17H15BrN2OS B2467371 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone CAS No. 851864-00-1

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone

Cat. No. B2467371
CAS RN: 851864-00-1
M. Wt: 375.28
InChI Key: PARCXLFXLMKUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to exhibit various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone, also known as 2-(benzylsulfanyl)-1-(4-bromobenzoyl)-4,5-dihydro-1H-imidazole:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. Research has indicated that derivatives of similar compounds exhibit significant activity against a range of bacterial and fungal pathogens . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antimicrobial resistance.

Anticancer Properties

The compound’s ability to interfere with cellular processes has also been explored in cancer research. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression . Studies have shown that it can be particularly effective against certain types of cancer cells, such as breast and lung cancer cells, making it a potential candidate for chemotherapy drugs.

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties. It can modulate oxidative stress and inflammation in neural tissues, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . By reducing oxidative damage and inflammatory responses, it could help in preserving neuronal function and slowing the progression of these diseases.

Photodynamic Therapy

In the field of photodynamic therapy (PDT), this compound has shown promise as a photosensitizer. When exposed to specific wavelengths of light, it can generate reactive oxygen species that kill cancer cells. This application is particularly useful for treating localized tumors with minimal damage to surrounding healthy tissues.

These diverse applications highlight the compound’s potential in various fields of scientific research and therapeutic development. If you have any specific area you would like to delve deeper into, feel free to let me know!

BMC Chemistry Materials Chemistry Frontiers Springer : BMC Chemistry : Materials Chemistry Frontiers : Springer : BMC Chemistry : Materials Chemistry Frontiers

properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c18-15-8-6-14(7-9-15)16(21)20-11-10-19-17(20)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARCXLFXLMKUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.